Calanolide A
概要
説明
Calanolide A is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tree Calophyllum lanigerum, of variety austrocoriaceum, in Lundu, Malaysian state of Sarawak in 1992 by United States National Cancer Institute (NCI) . It is the first member of this group of compounds with anti-HIV-1 activity mediated by reverse transcriptase inhibition .
Synthesis Analysis
The synthesis of Calanolide A involves a five-step approach starting with phloroglucinol . This includes Pechmann reaction, Friedel−Crafts acylation, chromenylation with 4,4-dimethoxy-2-methylbutan-2-ol, cyclization, and Luche reduction . The synthetic Calanolide A has been chromatographically resolved into its optically active forms .
Molecular Structure Analysis
Calanolide A is a tetracyclic 4-substituted dipyranocoumarin . Its molecular formula is C22H26O5 . It is an organic heterotetracyclic compound, a delta-lactone, a cyclic ether, and a secondary alcohol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Calanolide A include Pechmann reaction, Friedel−Crafts acylation, chromenylation with 4,4-dimethoxy-2-methylbutan-2-ol, cyclization, and Luche reduction . The cyclization of chromene to chromanone was achieved by employing either acetaldehyde diethyl acetal or paraldehyde in the presence of trifluoroacetic acid and pyridine or PPTS .
科学的研究の応用
Anti-HIV Activity
Calanolide A is known for its anti-HIV-1 activity mediated by reverse transcriptase inhibition . It is classified pharmacologically as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It can be used in combination with other drugs such as azidothymidine (AZT), indinavir, nelfinavir, and saquinavir for enhanced activity against the HIV-1 virus .
Anticancer Potential
Calanolides have also been found to possess anticancer potential . However, the specific mechanisms and applications in this field are still under investigation.
Antimicrobial Properties
Apart from its anti-HIV properties, Calanolide A has been found to have antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.
Antiparasitic Potential
Calanolide A has shown antiparasitic potential . This suggests that it could be used in the treatment of various parasitic infections.
Tuberculosis Treatment
Calanolide A has been found to have bactericidal activity against Mycobacterium Tuberculosis . Its nitrofuran derivatives have shown good inhibitory effects on both replicating and non-replicating Mycobacterium Tuberculosis .
Diagnostic Applications
The nitrofuran derivatives of Calanolide A have been used to develop new fluorescent diagnostic reagents for tuberculosis . These reagents can be used for drug susceptibility tests and high-throughput screening, significantly improving the speed and throughput of Mycobacterium Tuberculosis detection .
作用機序
Target of Action
Calanolide A, also known as (+)-Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily targeting the Gag-Pol polyprotein . This protein is crucial for the replication of the human immunodeficiency virus type 1 (HIV-1) . It also forms a stable complex with the HRAS protein, a small G protein in the RAS subfamily of the RAS superfamily of small GTPases .
Mode of Action
Calanolide A interacts with its targets early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2’, 3’-dideoxycytidine . It is unique among NNRTIs in that it can bind to two distinct sites on the HIV reverse transcriptase enzyme .
Biochemical Pathways
Calanolide A affects the viral life-cycle, specifically the process of reverse transcription, which is essential for the replication of HIV . By inhibiting the reverse transcriptase enzyme, Calanolide A prevents the conversion of viral RNA into DNA, thereby blocking the integration of viral DNA into the host genome and subsequent production of new virus particles .
Pharmacokinetics
Calanolide A is rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing . The compound is metabolized by cytochrome P450 CYP3A . Both the mean concentration in plasma (Cmax), and the area under the plasma concentration-time curve increase proportionately in relation to the dose . The terminal-phase half-life (t1/2) is approximately 20 hours for the 800 mg dose group .
Result of Action
The primary result of Calanolide A’s action is the inhibition of HIV-1 replication . It is essentially inactive against strains of the less common hiv type 2 .
Action Environment
The action of Calanolide A can be influenced by environmental factors such as the presence of other drugs. For example, its developers have suggested that drug levels may be enhanced if co-administered with ritonavir (Norvir) . Furthermore, the compound was originally extracted from the tree Calophyllum lanigerum, found in the Malaysian rain forest , indicating that the production and availability of Calanolide A can be influenced by environmental factors related to the growth and distribution of this tree.
将来の方向性
Calanolide A is being developed by Sarawak Pharmaceuticals . In 2016, Craun Research announced the completion of Phase I clinical trials for Calanolide A . A related compound, calanolide B, also has anti-HIV activity . In 2017, F18, a synthetic structural analog of calanolide A, demonstrated more potent anti-HIV activity than calanolide A .
特性
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRYBLTWYFCFV-FMTVUPSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316787 | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Calanolide A | |
CAS RN |
142632-32-4 | |
Record name | (+)-Calanolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calanolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALANOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。